6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Structural Overview and IUPAC Nomenclature

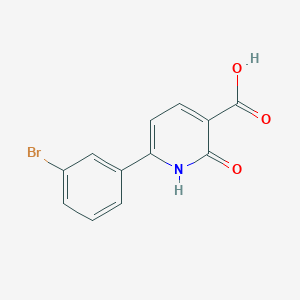

The molecular structure of this compound encompasses several key structural features that define its chemical identity and properties. The compound contains a dihydropyridine core ring system with a carbonyl group at the 2-position, creating the characteristic 2-oxo-1,2-dihydropyridine framework. The carboxylic acid functionality is positioned at the 3-position of the ring, while a brominated phenyl group occupies the 6-position, specifically with the bromine atom located at the meta position (3-position) of the phenyl ring.

According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named this compound, reflecting the precise positioning of each functional group within the molecular framework. The molecular formula for this compound can be deduced as C₁₂H₈BrNO₃, with a molecular weight of approximately 294.10 grams per mole, based on the structural characteristics of related brominated dihydropyridine analogs.

The three-dimensional conformation of this compound exhibits specific spatial arrangements that influence its interaction with biological targets and its overall chemical reactivity. The dihydropyridine ring adopts a partially saturated configuration, distinguishing it from fully aromatic pyridine derivatives, while the phenyl substituent provides additional rigidity and potential sites for intermolecular interactions. The presence of the bromine atom introduces significant electronic effects and steric considerations that differentiate this compound from other halogenated analogs.

Historical Context in Heterocyclic Chemistry

The development of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has its roots in the pioneering work of Arthur Hantzsch, who first reported the synthesis of dihydropyridine compounds in 1882. The Hantzsch pyridine synthesis established a foundational method for constructing dihydropyridine scaffolds through multi-component reactions involving aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate. This seminal contribution to heterocyclic chemistry created the framework upon which subsequent generations of researchers have built to develop more sophisticated dihydropyridine derivatives.

The evolution of dihydropyridine chemistry has been marked by continuous efforts to modify and optimize the basic Hantzsch methodology to access diverse structural variants. Early research focused primarily on dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates, but the field has since expanded to encompass numerous structural modifications, including the introduction of various aromatic substituents and different oxidation states of the pyridine ring. The development of 2-oxo-1,2-dihydropyridine derivatives represents a significant advancement in this chemical evolution, as these compounds possess distinct electronic properties compared to their 1,4-dihydropyridine counterparts.

Modern synthetic approaches to 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have incorporated environmentally friendly methodologies, including solvent-free and catalyst-free ball milling techniques. These contemporary methods have enabled the efficient preparation of complex dihydropyridine structures while addressing sustainability concerns in chemical synthesis. The historical progression from classical solution-phase chemistry to modern mechanochemical approaches illustrates the continuous refinement of synthetic strategies in heterocyclic chemistry.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound stems from its membership in the broader dihydropyridine family, which has established itself as one of the most important classes of bioactive heterocycles in pharmaceutical research. Dihydropyridine derivatives have demonstrated remarkable therapeutic potential across multiple disease areas, with particular prominence in cardiovascular medicine as calcium channel blockers. The structural framework of 2-oxo-1,2-dihydropyridine-3-carboxylic acids provides a versatile scaffold for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents.

Research investigations into dihydropyridine compounds have revealed diverse biological activities beyond their established role as calcium channel modulators. Studies have documented antibacterial, antiviral, anti-inflammatory, anticancer, antitumor, antianginal, analgesic, antitubercular, antithrombotic, and antioxidant properties among various dihydropyridine derivatives. The breadth of biological activities associated with this chemical class underscores the importance of continued research into novel structural variants, including brominated analogs such as this compound.

The incorporation of halogen atoms, particularly bromine, into dihydropyridine structures represents a strategic approach to modulate pharmacological properties through electronic and steric effects. Recent research has demonstrated that marketed dihydropyridine calcium channel blockers possess additional biological activities, including the ability to inhibit aldosterone-induced activation, suggesting that these compounds may interact with multiple molecular targets. This finding has significant implications for drug discovery efforts, as it suggests that seemingly well-characterized compounds may possess previously unrecognized therapeutic potential.

The potential for dihydropyridine derivatives to serve as scaffolds for developing compounds with dual or multiple mechanisms of action has attracted considerable interest in modern drug design. The structural diversity possible within the dihydropyridine framework, exemplified by compounds such as this compound, provides medicinal chemists with numerous opportunities to fine-tune biological activity and selectivity profiles. Current research trends emphasize the importance of exploring novel substitution patterns and functional group modifications to unlock the full therapeutic potential of this important chemical class.

Properties

IUPAC Name |

6-(3-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAVPQIVNNYVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the construction of the dihydropyridine core followed by functionalization with the 3-bromophenyl group. Two main preparation methods are reported in the literature:

- Heterocyclization via aminomethylidene derivatives and subsequent functionalization

- One-pot ball milling synthesis under solvent- and catalyst-free conditions

Method 2: One-Pot Ball Milling Synthesis (Solvent- and Catalyst-Free)

A more recent and environmentally friendly method involves a one-pot ball milling technique that synthesizes 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, including bromophenyl-substituted compounds, without solvents or catalysts.

-

- Three-component reaction involving appropriate precursors.

- Ball milling provides mechanical energy to drive the reaction.

- No solvents or catalysts needed, reducing waste and cost.

-

- Ambient or slightly elevated temperatures.

- Short reaction times compared to traditional methods.

- High yields reported.

-

- Green chemistry approach.

- Simplified operation and purification.

- High atom economy and environmental benefits.

-

- High-yielding synthesis of dihydropyridine derivatives.

- Broad substrate scope including 3-bromophenyl substituents.

- Potential for scale-up due to simplicity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Heterocyclization of aminomethylidene derivatives | Aminomethylidene Meldrum’s acid, KOH, acidification | Several hours | Moderate to good | Regioselectivity, well-established | Multi-step, sensitive reagents |

| One-pot ball milling synthesis | Precursors mixed, ball milling, solvent-free | Short (minutes-hours) | High | Green, catalyst-free, solvent-free | Requires ball milling equipment |

| Hydrothermal synthesis (related) | Substituted pyridine, water, sealed reactor, 100-180°C | 24–72 hours | >80 | High purity crystals, green solvent | Long reaction time, high temp |

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the dihydropyridine ring.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for several applications:

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is influenced by its structural components:

- Bromophenyl Group : Enhances lipophilicity and may improve cellular uptake.

- Dihydropyridine Core : Essential for biological activity due to its role in receptor interactions.

- Carboxylic Acid Functionality : Contributes to solubility and bioavailability.

Case Studies

- Antimicrobial Study :

- Cancer Research :

- Neuroprotection :

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituent at the 6-position (e.g., halogen type, aryl group) and modifications to the dihydropyridine core. Key examples include:

Notes:

- Aryl substituents (e.g., phenyl, thiophene) enhance π-π stacking capabilities, which may improve biological activity .

Biological Activity

6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various methodologies have been reported, including multi-component reactions that yield high purity and yield of the target compound. For instance, the reaction of cyanoacetanilide with aminocrotonitrile has been documented, leading to the formation of dihydropyridine derivatives .

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of this compound against various human tumor cell lines. In a comparative study, it was found to exhibit significant cytotoxicity against colon HT29 carcinoma cells, outperforming conventional chemotherapeutic agents like doxorubicin . The compound's structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness comparable to ampicillin against Staphylococcus aureus and Escherichia coli . This broad-spectrum antimicrobial activity suggests its potential use as an antibiotic agent.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in DNA replication or cellular metabolism, thereby exerting its cytotoxic effects . The presence of the bromophenyl group enhances its lipophilicity and facilitates better membrane permeability, contributing to its efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Tumor Cell Lines : A series of novel derivatives were synthesized and tested for cytotoxicity against various human tumor cell lines. The results indicated that compounds similar to this compound exhibited enhanced activity against resistant cancer cells .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were screened for their ability to inhibit bacterial growth. The findings revealed that certain analogs exhibited potent antimicrobial effects comparable to established antibiotics .

Data Summary

Q & A

Q. What synthetic routes are commonly employed to prepare 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

The synthesis typically involves a multi-step condensation and cyclization strategy. A representative method includes reacting 3-bromoacetophenone with ethyl cyanoacetate and ammonium acetate in ethanol under reflux, followed by acid hydrolysis to yield the carboxylic acid moiety. Catalysts like ammonium acetate and solvents such as ethanol or DMF are critical for controlling reaction efficiency and purity . Modifications to the aldehyde or ketone precursors (e.g., using 3-bromophenyl derivatives) can tailor substituents on the dihydropyridine ring.

Q. How can researchers characterize the structural purity of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) to confirm the dihydropyridine ring, bromophenyl group, and carboxylic acid protons. For example, NMR signals near δ 8.4–8.3 ppm indicate pyridine protons, while δ 14.4 ppm corresponds to the carboxylic acid proton .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated in structurally analogous compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

- HPLC-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~308) and assess purity (>95% by area normalization).

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under reflux conditions?

- Catalyst Screening : Test alternatives to ammonium acetate (e.g., acetic acid or p-toluenesulfonic acid) to enhance cyclization efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol to balance solubility and reaction kinetics. Evidence suggests DMF/ethanol mixtures improve crystallization .

- Reaction Time : Monitor reaction progress via TLC or in-situ IR to avoid over-reduction or side-product formation (e.g., dimerization).

Q. How can computational modeling predict the biological activity of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., kinases or proteases). Focus on the bromophenyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential.

- QSAR Studies : Correlate electronic parameters (Hammett σ values of the bromo substituent) with observed bioactivity in analogues, such as anticancer or antimicrobial effects .

Q. What analytical challenges arise in resolving contradictory spectral data for this compound?

- Proton Exchange Effects : The carboxylic acid proton (δ ~14 ppm) may broaden or disappear under certain NMR conditions (e.g., DO exchange). Use deuterated DMSO to retain acidic protons for accurate assignment .

- Crystallographic Disorder : In X-ray studies, bromine’s high electron density can cause artifacts. Refine data with SHELXL and validate using R-factor convergence metrics .

Q. How does the bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Electrophilic Aromatic Substitution : The bromine atom directs further functionalization (e.g., Suzuki coupling) to introduce aryl groups at the 3-position.

- Bioisosteric Replacement : Compare activity with chloro- or methylphenyl analogues to assess halogen-dependent potency in biological assays .

Methodological Notes

- Handling Impurities : Recrystallize from ethanol/DMF (1:2) to remove unreacted starting materials or byproducts .

- Stability Testing : Store under inert atmosphere (N) at –20°C to prevent decarboxylation or oxidation of the dihydropyridine ring.

- Data Reproducibility : Document reaction parameters (e.g., reflux duration, catalyst loading) rigorously, as minor variations can significantly alter yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.